molecular formula C8H10O3S B15278912 2-(5-Methoxythiophen-2-yl)propanoic acid

2-(5-Methoxythiophen-2-yl)propanoic acid

Katalognummer: B15278912
Molekulargewicht: 186.23 g/mol
InChI-Schlüssel: OPXUAPPJBNSQIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Methoxythiophen-2-yl)propanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the methoxy group at the 5-position and the propanoic acid moiety makes this compound unique. It has a molecular formula of C8H10O3S and a molecular weight of 186.23 g/mol .

Vorbereitungsmethoden

The synthesis of 2-(5-Methoxythiophen-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods may involve the use of these reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(5-Methoxythiophen-2-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenation or nitration under specific conditions. The major products formed from these reactions depend on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(5-Methoxythiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the propanoic acid moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

2-(5-Methoxythiophen-2-yl)propanoic acid can be compared with other thiophene derivatives, such as 2-(5-Methylthiophen-2-yl)propanoic acid and 2-(5-Benzoylthiophen-2-yl)propanoic acid. These compounds share a similar thiophene core but differ in their substituents, which influence their chemical and biological properties. The presence of the methoxy group in this compound makes it unique and may contribute to its specific pharmacological activities .

Eigenschaften

Molekularformel

C8H10O3S

Molekulargewicht

186.23 g/mol

IUPAC-Name

2-(5-methoxythiophen-2-yl)propanoic acid

InChI

InChI=1S/C8H10O3S/c1-5(8(9)10)6-3-4-7(11-2)12-6/h3-5H,1-2H3,(H,9,10)

InChI-Schlüssel

OPXUAPPJBNSQIL-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(S1)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.